molecular formula C10H20O2 B031098 2,2-Dimethyloctanoic acid CAS No. 29662-90-6

2,2-Dimethyloctanoic acid

Cat. No. B031098
CAS RN: 29662-90-6
M. Wt: 172.26 g/mol
InChI Key: IKNDGHRNXGEHTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-dimethyloctanoic acid involves several chemical processes. A study by H. Den (1965) outlined the biological oxidation of 2,2-dimethyl [1-14 C]octanoic acid in rats, leading to the formation of polar metabolites such as 2,2-dimethyladipic acid and 2,2-dimethyl-7-ketooctanoic acid, suggesting initial oxidative processes or enzymatic interconversion. Another approach for synthesizing related compounds, such as 2,2-dimethylolheptanoic acid, was detailed by W. Yun (2011), indicating oxidation reactions as a pivotal step in synthesis (Den, 1965) (Yun, 2011).

Scientific Research Applications

  • Synthetic Applications : A study by Wijk and Lugtenburg (2002) developed a modular synthetic scheme using 2,2-Dimethyloctanoic acid derivatives for synthesizing 13C-labeled carotenoids (Wijk & Lugtenburg, 2002).

  • Biological Studies : Den (1965) found that the biological oxidation of 2,2-Dimethyloctanoic acid in rats leads to the formation of various compounds, which can be crucial for understanding metabolic pathways (Den, 1965).

  • Cancer Research : Wang et al. (2013) synthesized a derivative of 2,2-Dimethyloctanoic acid and found it to show moderate cytotoxicity against human cancer cell lines, indicating potential applications in cancer treatment (Wang et al., 2013).

  • Chemical Synthesis : Yun (2011) optimized conditions for preparing 2,2-dimethylolheptanoic acid, a compound related to 2,2-Dimethyloctanoic acid, indicating its utility in chemical synthesis (Yun, 2011).

  • Molecular Recognition Studies : Wash et al. (1997) demonstrated intermolecular hydrogen bonding between amide and carboxylic acid groups in a 2,2-dimethylbutynoic acid dimer, which relates to molecular recognition and self-complementation, showing the compound's utility in studying molecular interactions (Wash et al., 1997).

  • Neurological Research : Linker et al. (2011) found that fumaric acid esters, related to 2,2-Dimethyloctanoic acid, have neuroprotective effects in neuroinflammation by activating the Nrf2 antioxidant pathway, which could benefit multiple sclerosis patients (Linker et al., 2011).

  • Material Science : Studies on dicarboxylic acid esters, a class including 2,2-Dimethyloctanoic acid, show their potential as components in modern synthetic oils, highlighting their utility in industrial applications (Gryglewicz & Oko, 2005).

properties

IUPAC Name

2,2-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNDGHRNXGEHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name 2,2-DIMETHYL OCTANOIC ACID
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DSSTOX Substance ID

DTXSID0058356
Record name 2,2-Dimethyloctanoic acid
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Molecular Weight

172.26 g/mol
Source PubChem
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Physical Description

2,2-dimethyl octanoic acid is a colorless liquid with a burning, rancid odor. Floats on water. (USCG, 1999)
Record name 2,2-DIMETHYL OCTANOIC ACID
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Product Name

2,2-Dimethyloctanoic acid

CAS RN

29662-90-6
Record name 2,2-DIMETHYL OCTANOIC ACID
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-DIMETHYLOCTANOIC ACID
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Synthesis routes and methods I

Procedure details

2,2-Dimethyl octanoic acid is prepared by dissolving 2,2-dimethyl-3-octenoic acid (0.20 g, 1.1 mmol) in absolute ethanol blanketed with N2 and 10% palladium on carbon which is then hydrogenated for 6 hours. The catalyst is removed by filtration and the filtrate concentrated under vacuum to give 2,2-dimethyl octanoic acid.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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